molecular formula C11H11BrClNO B14772077 1-(3-Bromo-2-chlorophenyl)piperidin-2-one

1-(3-Bromo-2-chlorophenyl)piperidin-2-one

Cat. No.: B14772077
M. Wt: 288.57 g/mol
InChI Key: YCMKWUPOLCQZFS-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11BrClNO It is a derivative of piperidinone, which is a six-membered heterocyclic compound containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chlorophenyl)piperidin-2-one typically involves the reaction of 3-bromo-2-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chlorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-2-chlorophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)piperidin-2-one
  • 1-(3-Chlorophenyl)piperidin-2-one
  • 1-(3-Bromo-4-chlorophenyl)piperidin-2-one

Uniqueness

1-(3-Bromo-2-chlorophenyl)piperidin-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual halogenation can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11BrClNO

Molecular Weight

288.57 g/mol

IUPAC Name

1-(3-bromo-2-chlorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11BrClNO/c12-8-4-3-5-9(11(8)13)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2

InChI Key

YCMKWUPOLCQZFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C(=CC=C2)Br)Cl

Origin of Product

United States

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